molecular formula C15H18N4O4S B2991591 methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate CAS No. 1986427-91-1

methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate

Cat. No.: B2991591
CAS No.: 1986427-91-1
M. Wt: 350.39
InChI Key: UWUJYZXJCWWBAU-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published.


Molecular Structure Analysis

The molecular structure of piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The catalytic site of these compounds comprises a copper binding motif and a covalently bound lysine tyrosylquinone (LTQ) cofactor .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Catalysis and Synthesis

Methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate is involved in innovative synthetic pathways, demonstrating its role in catalysis and the synthesis of complex organic compounds. For instance, it has been used in the relay catalytic cascade reactions for synthesizing methyl 4-aminopyrrole-2-carboxylates, showcasing its utility in introducing substituents at the pyrrole nitrogen via nucleophilic reactions (Galenko et al., 2015).

Scaffold for Heterocyclic Compounds

Research highlights its use as a convenient scaffold for the synthesis of other highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, underlining its versatility in creating complex molecular architectures (Ruano et al., 2005).

Privileged Substructure in CGRP Receptor Antagonists

The compound's core structure, particularly 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, is identified as a privileged substructure in CGRP receptor antagonists, highlighting its significance in medicinal chemistry for developing treatments against migraines and potentially other conditions (Leahy et al., 2012).

Antimicrobial and Antituberculosis Activities

It has been found effective in antimicrobial activities, indicating its potential as a base compound for developing new antibacterial and antituberculosis agents. The design of novel combinatorial libraries incorporating its structure has shown preliminary in vitro activity against a panel of pathogenic bacterial and fungal strains, as well as Mycobacterium tuberculosis H37Rv (Kalaria et al., 2014).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been investigated for their corrosion inhibition properties on iron surfaces, which is crucial for developing more effective anti-corrosion coatings in industrial applications (Kaya et al., 2016).

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry and is likely to continue being a focus of research.

Properties

IUPAC Name

methyl 1-(5-piperidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-23-15(20)13-10-18(11-17-13)14-6-5-12(9-16-14)24(21,22)19-7-3-2-4-8-19/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUJYZXJCWWBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C2=NC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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